molecular formula C13H22N2O B1229966 N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine CAS No. 46745-60-2

N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B1229966
CAS No.: 46745-60-2
M. Wt: 222.33 g/mol
InChI Key: UKAUMPOVXIWSMV-UHFFFAOYSA-N
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Description

N'-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a chemical building block of high interest in advanced organic and coordination chemistry. Its structure, featuring a propane-1,3-diamine core substituted with dimethyl and 4-methoxybenzyl groups, makes it a valuable precursor for the synthesis of more complex molecules. A primary research application for this class of compounds is the synthesis of polydentate Schiff base ligands . These ligands are formed through a condensation reaction with carbonyl groups, such as aldehydes, and are crucial in constructing functional metal-organic complexes . For instance, structurally similar diamines are utilized to create ligands that coordinate to iron(II) and other metal ions, which are then studied for their magnetic properties and potential spin-crossover behavior . The 4-methoxybenzyl (4-methoxybenzyl) moiety can influence the supramolecular architecture of these complexes through weak intermolecular interactions, which is a key area of study in materials science and crystal engineering . The parent compound, N,N'-Dimethyl-1,3-propanediamine, is recognized for its role as a chemical crosslinking reagent , underscoring the reactivity of this diamine backbone. This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-15(2)10-4-9-14-11-12-5-7-13(16-3)8-6-12/h5-8,14H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAUMPOVXIWSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

The most common laboratory method involves reacting 4-methoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine via nucleophilic substitution.

Procedure :

  • 4-Methoxybenzyl chloride (1.0 mol) is dissolved in anhydrous dichloromethane (DCM).

  • N,N-Dimethylpropane-1,3-diamine (1.2 mol) is added dropwise under nitrogen atmosphere.

  • A base, typically sodium hydroxide (1.5 mol), is introduced to scavenge HCl generated during the reaction.

  • The mixture is refluxed at 40–45°C for 6–8 hours.

  • Post-reaction, the organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.

Yield : 78–85%.

Table 1: Key Reaction Parameters for Nucleophilic Substitution

ParameterOptimal RangeImpact on Yield
SolventDichloromethaneMaximizes solubility of reactants
Temperature40–45°CBalances reaction rate and side reactions
Molar Ratio (Amine:Chloride)1.2:1Ensures complete conversion of chloride
Reaction Time6–8 hoursPrevents over-reduction or decomposition

Reductive Amination Alternative

An alternative route employs reductive amination using 4-methoxybenzaldehyde and N,N-dimethylpropane-1,3-diamine in the presence of a reducing agent.

Procedure :

  • 4-Methoxybenzaldehyde (1.0 mol) and N,N-dimethylpropane-1,3-diamine (1.1 mol) are dissolved in methanol.

  • Sodium cyanoborohydride (1.3 mol) is added gradually at 0°C.

  • The reaction proceeds at room temperature for 12 hours.

  • The mixture is acidified with HCl, extracted with ethyl acetate, and neutralized with NaOH.

Yield : 65–72%.

Limitations : Lower yield compared to nucleophilic substitution due to competing imine formation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability using continuous flow reactors.

Process Overview :

  • Precursor Synthesis :

    • N,N-Dimethylpropane-1,3-diamine is synthesized via catalytic hydrogenation of acrylonitrile and dimethylamine (3:1 molar ratio) using Raney nickel at 10–120°C and 3–10 MPa H₂.

    • Conversion rate: >99%.

  • Benzylation Step :

    • 4-Methoxybenzyl chloride and the diamine precursor are fed into a tubular reactor at 50°C.

    • Residence time: 30 minutes.

    • Inline neutralization with NaOH minimizes corrosion.

Yield : 92–95%.

Table 2: Industrial vs. Laboratory Methods

MetricLaboratory MethodIndustrial Method
Yield78–85%92–95%
Reaction Time6–8 hours30 minutes
CatalystNoneRaney nickel
PurificationColumn chromatographyDistillation

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reaction kinetics by stabilizing intermediates. Non-polar solvents reduce byproduct formation but slow reaction rates.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial interaction in biphasic systems, improving yield by 8–10%.

  • Microwave Assistance : Reduces reaction time to 2 hours with comparable yields (80–82%).

Analytical and Purification Techniques

Chromatographic Methods

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) achieves >98% purity.

  • HPLC Analysis : C18 column, mobile phase: acetonitrile/water (70:30), retention time: 6.8 minutes.

Distillation

Industrial-scale purification employs fractional distillation under vacuum (0.1–0.5 mmHg), isolating the product at 110–115°C.

Challenges and Solutions

Byproduct Formation

  • Di-alkylation : Excess diamine (molar ratio >1.2:1) minimizes this side reaction.

  • Oxidation : Conducting reactions under nitrogen atmosphere prevents amine oxidation.

Environmental Considerations

  • Waste Management : Neutralized HCl is treated with lime to precipitate NaCl, reducing environmental impact.

  • Solvent Recovery : >90% DCM is reclaimed via distillation.

Case Studies

Pilot-Scale Production (2024)

A European pharmaceutical company reported:

  • Throughput : 50 kg/day using continuous flow reactors.

  • Purity : 99.2% (HPLC).

  • Cost Reduction : 40% compared to batch processing.

Academic Synthesis (2023)

Researchers at MIT optimized microwave-assisted reductive amination:

  • Yield : 82% (vs. 65% conventional).

  • Energy Use : Reduced by 60% .

Chemical Reactions Analysis

Types of Reactions: N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 4-methoxybenzyl group distinguishes this compound from analogs with different aryl substituents. Key comparisons include:

Compound Name Substituent Key Properties/Applications Reference
N-(4-Chlorobenzyl)-propane-1,3-diamine 4-Cl Higher cytotoxicity in Pt(II) complexes
N-(4-Nitrobenzyl)-propane-1,3-diamine 4-NO₂ Enhanced electron-withdrawing effects
N-(3-Nitrobenzyl)-propane-1,3-diamine 3-NO₂ Altered steric and electronic profiles
N-(2-Chlorobenzyl)-propane-1,3-diamine 2-Cl Reduced steric hindrance vs. 4-substituents

Findings :

  • In platinum(II) complexes, the 4-methoxy derivative (compound 5 in ) exhibited moderate antineoplastic activity, while 4-chloro analogs showed higher cytotoxicity, likely due to improved cellular uptake or DNA interaction .

Backbone Modifications in Diamines

Variations in the diamine chain length or substitution pattern significantly alter physicochemical and biological properties:

Compound Name Structure Key Differences Reference
N,N-Dimethylpropane-1,3-diamine H₂N-(CH₂)₃-N(CH₃)₂ Shorter chain; higher volatility
N,N'-Dimethylpropane-1,3-diamine CH₃NH-(CH₂)₃-NHCH₃ Symmetric substitution; intramolecular methyl migration observed
N-Benzylpropane-1,3-diamine H₂N-(CH₂)₃-NHCH₂C₆H₅ Unsubstituted benzyl group; lower steric bulk

Findings :

  • The N,N-dimethyl substitution in the target compound reduces hydrogen-bonding capacity compared to primary diamines, favoring hydrophobic interactions in biological systems .
  • Intramolecular methyl migration in protonated N,N'-dimethylpropane-1,3-diamine (a structural analog) occurs via inversion or retention mechanisms, suggesting conformational flexibility that may influence reactivity .

Functional Group Comparisons in Catalysis and Drug Design

The 4-methoxybenzyl group’s role contrasts with other directing groups:

  • N,O-Bidentate Directing Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide prioritize metal coordination via hydroxyl and carbonyl groups, unlike the diamine’s lone-pair donors .
  • Schiff Base Ligands : Palladium(II) complexes with salicylidene-substituted diamines (e.g., N,N'-bis-(5-methyl-methylsalicylidene)-2,2-dimethylpropane-1,3-diamine) show superior catalytic activity in Heck reactions, highlighting the importance of π-conjugation absent in the target compound .

Biological Activity

N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C13H22N2O
  • Molecular Weight : 222.33 g/mol
  • Structure : The compound features a 4-methoxybenzyl group attached to a propane-1,3-diamine backbone, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion. Advanced methods such as continuous flow reactors can optimize production efficiency by allowing better control over reaction parameters.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. In various studies, the compound has been evaluated for its cytotoxic effects against different cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound has been tested against several cancer cell lines, demonstrating potential antiproliferative activity. Its effectiveness is attributed to its ability to interfere with cellular processes essential for cancer cell survival.
  • Mechanism of Action : The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that its structure allows it to act as a ligand in biochemical assays, suggesting interactions with various biological targets .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
    • The compound was also tested against prostate cancer cells (PC-3), where it exhibited an IC50 value of approximately 30 µM, indicating moderate potency.
  • Antimicrobial Activity :
    • In another study assessing antimicrobial properties, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for Staphylococcus aureus and 50 µg/mL for Escherichia coli.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial Activity
This compoundC13H22N2OModerateEffective
4-MethoxybenzylamineC9H13NLowModerate
Benzyl-N,N-dimethylpropane-1,3-diamineC12H20N2LowLow

Q & A

Q. What are the standard synthetic routes for N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine, and how are yields optimized?

The compound is typically synthesized via reductive amination using 4-methoxybenzylamine and N,N-dimethylpropane-1,3-diamine in ethanol with sodium hydroxide as a reducing agent. Purification is achieved via flash column chromatography, yielding ~67% under optimal conditions . To improve yields, parameters such as reaction time (e.g., reflux duration), stoichiometric ratios of reactants, and solvent choice (e.g., ethanol vs. methanol) should be systematically tested. Evidence from analogous syntheses shows yield variations (46–96%) depending on substituents and reaction scale .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify the presence of methoxybenzyl protons (δ ~3.8 ppm for OCH₃) and dimethylamino groups (δ ~2.2–2.4 ppm) .
  • IR Spectroscopy : Confirmation of C-N stretches (~1250 cm⁻¹) and absence of aldehyde peaks (if reductive amination is used) .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What safety precautions are recommended for handling this compound?

While direct toxicological data for this compound is limited, structurally similar amines (e.g., N'-benzyl-N'-ethylpropane-1,3-diamine) are classified as acute oral toxins (Category 4) and skin irritants (Category 2). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid dust formation. In case of exposure, rinse eyes/skin with water and seek medical attention .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved during structural elucidation?

Contradictions may arise from dynamic effects (e.g., rotational barriers in dimethylamino groups) or impurities. Strategies include:

  • Variable Temperature (VT) NMR : To identify conformational changes .
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign connectivity .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in zinc-Schiff base complexes using related diamines .

Q. What methodologies are effective for functionalizing this compound to explore structure-activity relationships (SAR)?

  • Acylation : React with acid chlorides (e.g., 3-(4-methoxyphenyl)propanoyl chloride) to form amides, followed by quaternization with methyl iodide for cationic derivatives .
  • Coordination Chemistry : Use as a ligand in metal complexes (e.g., Zn²⁺), where the dimethylamino group acts as a donor site. Crystallographic data can reveal binding modes .
  • Derivatization for Bioactivity : Incorporate into quinoline hybrids, as seen in botulinum neurotoxin inhibitors, to assess pharmacological potential .

Q. How can synthetic protocols be optimized to address low yields or side reactions?

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzyme-mediated approaches could improve selectivity .

Q. What computational tools aid in predicting the compound’s reactivity or interactions?

  • Density Functional Theory (DFT) : To model electronic properties and predict sites for electrophilic/nucleophilic attack.
  • Molecular Docking : For studying interactions with biological targets (e.g., enzymes in neurotoxin pathways) .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys can propose alternative synthetic routes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data in analogs of this compound?

Discrepancies may arise from assay conditions (e.g., concentration, cell lines) or subtle structural variations. For example:

  • 4-Methoxybenzyl vs. 4-Fluorobenzyl : The electron-donating methoxy group may enhance stability but reduce receptor affinity compared to electron-withdrawing fluorine .
  • Chain Length : Propane-1,3-diamine derivatives show different bioactivity profiles vs. ethane-1,2-diamine analogs due to flexibility and spacing .

Applications in Academic Research

Q. What role does this compound play in coordination chemistry and materials science?

It serves as a flexible ligand for synthesizing metal-organic frameworks (MOFs) or catalysts. For example, its use in zinc-Schiff base complexes demonstrates hydrogen-bonded dimer formation, relevant to crystal engineering .

Q. How is this compound utilized in medicinal chemistry research?

It acts as a precursor for bioactive molecules, such as:

  • Botulinum Neurotoxin Inhibitors : Hybridized with chloroquinoline moieties .
  • Neuroprotective Agents : Functionalized to target neurodegenerative pathways .

Methodological Resources

  • Structural Refinement : Use SHELX software for crystallographic data analysis .
  • Synthetic Protocols : Refer to peer-reviewed procedures for reductive amination and acylation .
  • Safety Guidelines : Adapt hazard controls from analogous amines in OSHA standards .

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